![molecular formula C24H25N7O3 B536677 3-[[3-[(7-methyl-1,8-naphthyridin-2-yl)amino]-3-oxopropyl]amino]-N-[(7-oxo-1H-1,8-naphthyridin-2-yl)methyl]propanamide](/img/structure/B536677.png)
3-[[3-[(7-methyl-1,8-naphthyridin-2-yl)amino]-3-oxopropyl]amino]-N-[(7-oxo-1H-1,8-naphthyridin-2-yl)methyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthyridine-azaquinolone is a novel repeat-structure-specific DNA ligand, specifically binding slipped-CAG DNA intermediates of expansion mutations.
Scientific Research Applications
Synthesis Methods and Derivative Compounds The compound 3-[[3-[(7-methyl-1,8-naphthyridin-2-yl)amino]-3-oxopropyl]amino]-N-[(7-oxo-1H-1,8-naphthyridin-2-yl)methyl]propanamide and its derivatives have been synthesized through various methods, contributing to material science and pharmacological research. Kobayashi et al. (2009) developed a simple method for synthesizing 1-aryl-4-hydroxy-N,N-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamides, indicating the compound's relevance in creating structurally complex molecules Kobayashi, Iitsuka, Fukamachi, & Konishi, 2009.
Antibacterial and Antifungal Properties Derivatives of the compound have been synthesized and evaluated for their antibacterial and antifungal activities. For instance, Mogilaiah and Sudhakar (2003) synthesized a series of derivatives from 2-aminonicotinaldehyde and evaluated their antibacterial activity, showcasing the compound's potential in developing antimicrobial agents Mogilaiah & Sudhakar, 2003.
Pharmacological Activities Leonard et al. (2002) explored the anticonvulsant, cardiac, and antimicrobial activities of 1,8-naphthyridine derivatives, highlighting the compound's relevance in medical and pharmacological research Leonard, Gangadhar, Gnanasam, Ramachandran, Saravanan, & Sridhar, 2002.
Efflux Pump Inhibition in Antibiotic Resistance Oliveira-Tintino et al. (2020) investigated the inhibitory action of 1,8-naphthyridine sulfonamide derivatives against TetK and MrsA efflux pumps in multiresistant Staphylococcus aureus strains. This study is critical for understanding the role of such compounds in combating antibiotic resistance Oliveira-Tintino, Tintino, Muniz, Barbosa, Pereira, Begnini, Rebelo, da Silva, Mireski, Nasato, Krautler, Pereira, Teixeira, de Menezes, & Coutinho, 2020.
Synthesis in Chiral Linear Carboxamides Khalifa et al. (2016) synthesized a new group of chiral linear 7-methyl-4-oxo-1,8-naphthyridine-3-carboxamides with incorporated peptide linkage, providing insights into the compound's applications in creating chiral molecules with potential biological activities Khalifa, Amr, Al-Omar, & Nossier, 2016.
properties
Product Name |
3-[[3-[(7-methyl-1,8-naphthyridin-2-yl)amino]-3-oxopropyl]amino]-N-[(7-oxo-1H-1,8-naphthyridin-2-yl)methyl]propanamide |
|---|---|
Molecular Formula |
C24H25N7O3 |
Molecular Weight |
459.5 g/mol |
IUPAC Name |
3-[[3-[(7-Methyl-1,8-naphthyridin-2-yl)amino]-3-oxopropyl]amino]-N-[(7-oxo-8H-1,8-naphthyridin-2-yl)methyl]propanamide |
InChI |
InChI=1S/C24H25N7O3/c1-15-2-3-16-5-8-19(30-23(16)27-15)29-22(34)11-13-25-12-10-20(32)26-14-18-7-4-17-6-9-21(33)31-24(17)28-18/h2-9,25H,10-14H2,1H3,(H,26,32)(H,28,31,33)(H,27,29,30,34) |
InChI Key |
BWINWCKASXYPFA-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=NC2=C(C=C1)C=CC(=N2)NC(=O)CCNCCC(=O)NCC3=CC=C4C=CC(=O)N=C4N3 |
SMILES |
O=C(NCC1=NC2=C(C=CC(N2)=O)C=C1)CCNCCC(NC3=NC4=NC(C)=CC=C4C=C3)=O |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=N2)NC(=O)CCNCCC(=O)NCC3=CC=C4C=CC(=O)N=C4N3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Naphthyridine-azaquinolone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



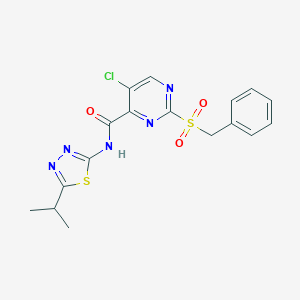
![3-methoxy-N-[5-(morpholin-4-ylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B536851.png)
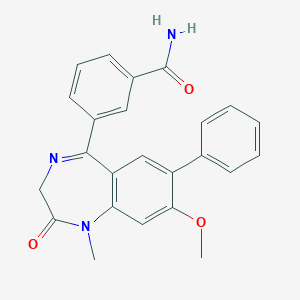
![Benzonitrile, 3,3'-[(2-oxo-1,3-cyclohexanediylidene)dimethylidyne]bis-(9CI)](/img/structure/B537185.png)
![4-[1-Butyl-4-(4-chlorophenyl)-4-hydroxypiperidin-1-ium-1-yl]-1-(4-fluorophenyl)butan-1-one;iodide](/img/structure/B537403.png)
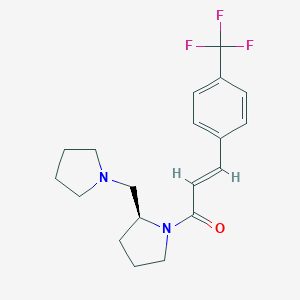
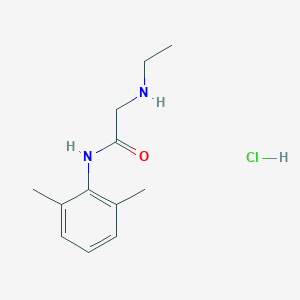
![N,N'-bis[[1-amino-3-(1,3-dioxoisoindol-2-yl)propylidene]amino]pentanediamide](/img/structure/B537568.png)
![3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B537580.png)
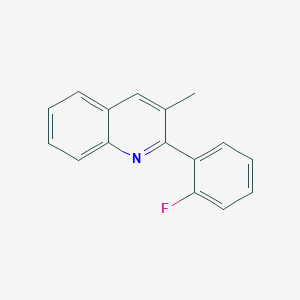
![1-[(E)-4-chlorobut-2-enyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane;chloride](/img/structure/B537710.png)

![2-chloro-4-[[5-chloro-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfamoyl)-4-(phenylcarbamoyl)phenyl]disulfanyl]-5-(1H-imidazo[4,5-b]pyridin-2-ylsulfamoyl)-N-phenyl-benzamide](/img/structure/B537761.png)
![4-[[6-benzylsulfanyl-3-(2H-tetrazol-5-ylmethyl)-2H-pyrazolo[3,4-d]pyrimidin-4-yl]amino]-5-methyl-1,2,4-triazole-3-thiol](/img/structure/B537763.png)